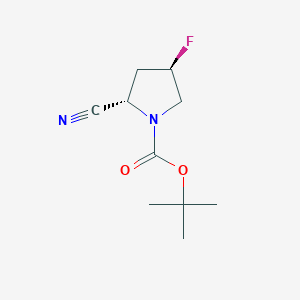![molecular formula C9H14F3N3O B1519471 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol CAS No. 1172377-46-6](/img/structure/B1519471.png)
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol
Overview
Description
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol, commonly referred to as 2-A-F-P, is a fluorinated organic compound with a variety of applications in the field of scientific research. It is used as a building block in organic synthesis, as a reagent for the preparation of other organic compounds, and as a reactant in a variety of biochemical and physiological reactions. Its unique properties make it a valuable tool in the laboratory.
Scientific Research Applications
Catalytic Synthesis and Molecular Studies
Catalytic Synthesis, ADMET, QSAR, and Molecular Modeling Studies reveal the potential of synthesized compounds, including those related to the chemical class of interest, for their antioxidant activities. These studies include the synthesis of novel chalcone derivatives, showcasing the catalytic synthesis process and the molecular interactions involved, particularly emphasizing the compounds' antioxidant capabilities through in vitro activity against DPPH and molecular docking results (Prabakaran, Manivarman, & Bharanidharan, 2021).
Fluorescent Tagging for Carbohydrates
2-Pyridylfuran as a New Fluorescent Tag demonstrates the application of specific compounds for the sensitive detection of monosaccharides. This work exemplifies the utility of chemical reagents, similar in function to the query compound, in enhancing analytical methodologies for carbohydrate analysis, which includes the labeling of monosaccharides for HPLC-based detection, showcasing the method's sensitivity and applicability in complex biological matrices (Cai et al., 2014).
Eco-Friendly Synthesis of α-Amino Esters
Eco-friendly Synthesis Strategy of New Heterocyclic Pyrazolic Carboxylic α-Amino Esters highlights the development of a computational study for the synthesis of new pyrazolyl α-amino esters derivatives. This research outlines an economical and eco-friendly synthesis strategy, demonstrating the synthesis's efficiency and the prepared heterocyclic systems' structural characterization through conventional spectroscopic techniques (Mabrouk et al., 2020).
Antioxidant and Analgesic Activities
Synthesis, Antioxidant, and Analgesic Activities of Schiff Bases discusses the synthesis and screening of Schiff bases containing pyrazole moieties for their in vivo analgesic and in vitro antioxidant activities. This study illustrates the potential medicinal applications of synthesized compounds, furthering the understanding of their pharmacological properties (Karrouchi et al., 2016).
properties
IUPAC Name |
2-(5-amino-1-propan-2-ylpyrazol-4-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O/c1-5(2)15-7(13)6(4-14-15)8(3,16)9(10,11)12/h4-5,16H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRRCWCUPKHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(C)(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)
![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)



![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)